molecular formula C8H15BO2 B1352356 (2-Cyclohexylvinyl)boronic acid CAS No. 37490-33-8

(2-Cyclohexylvinyl)boronic acid

Cat. No. B1352356
CAS RN: 37490-33-8
M. Wt: 154.02 g/mol
InChI Key: FBRJOMMIILHLCG-VOTSOKGWSA-N
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Description

“(2-Cyclohexylvinyl)boronic acid” is a chemical compound with the molecular formula C8H15BO2 . It is used in organic synthesis, particularly in the field of transition metal-catalyzed cross-coupling reactions .


Synthesis Analysis

The primary method for the synthesis of boronic acids, including “(2-Cyclohexylvinyl)boronic acid”, is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular structure of “(2-Cyclohexylvinyl)boronic acid” consists of a boronic acid group attached to a vinyl group, which is further connected to a cyclohexyl group . The average mass of the molecule is 154.014 Da .


Chemical Reactions Analysis

“(2-Cyclohexylvinyl)boronic acid” is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound, such as “(2-Cyclohexylvinyl)boronic acid”, with a halide or pseudo-halide using a palladium catalyst .


Physical And Chemical Properties Analysis

“(2-Cyclohexylvinyl)boronic acid” has a molecular formula of C8H15BO2, an average mass of 154.014 Da, and a monoisotopic mass of 154.116516 Da .

Scientific Research Applications

  • Chemical Biology and Medicinal Chemistry

    • Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
    • Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
    • An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
    • This includes engineering peptides and developing boronic acid-mediated biorthogonal tools for disease-related biomolecule recognition .
  • Sensing Applications

    • Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
    • The sensing applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .
  • Material Chemistry

    • Boronic acids have applications in material chemistry .
    • They are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
  • Cross-Coupling Reactions and Catalysis

    • Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions and catalysis .
  • Dynamic Click Chemistry

    • Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
    • This includes the development of boronic acid-mediated biorthogonal tools for disease-related biomolecule recognition .
    • The reversible kinetics of boronic acid reactions are of utmost importance to any stimuli-responsive biological and material chemistry explorations .
  • Therapeutically Useful Bioconjugates

    • Boronic acids are used as building blocks for the construction of therapeutically useful bioconjugates .
    • These constructs recently emerged as a new generation of high-precision therapeutics, with several representatives reaching the market .
    • The use of reversible covalent bonds in the synthesis of bioconjugates has been rather overlooked, notwithstanding the potential of this strategy to generate stimuli responsive constructs that may operate in areas like the selective delivery of drugs, live-cell imaging and new theranostic approaches .
  • Peptide Engineering

    • Boronic acids have been used in the engineering of peptides .
    • This research is directed towards developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .
  • Optoelectronics Materials

    • Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in optoelectronics materials .

Future Directions

Boronic acids, including “(2-Cyclohexylvinyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .

properties

IUPAC Name

[(E)-2-cyclohexylethenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRJOMMIILHLCG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1CCCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1CCCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclohexylvinyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Cyclohexylvinyl)boronic acid
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(2-Cyclohexylvinyl)boronic acid
Reactant of Route 4
(2-Cyclohexylvinyl)boronic acid
Reactant of Route 5
(2-Cyclohexylvinyl)boronic acid
Reactant of Route 6
(2-Cyclohexylvinyl)boronic acid

Citations

For This Compound
29
Citations
DH Harris, RO Barichello… - European Journal of …, 2020 - Wiley Online Library
Metal‐free alkenylation of salicylaldehydes and the preparation of 2H‐chromenes have been developed. Reactions occur in the presence of tetrafluoroboric acid diethyl ether complex. …
Z Yin, J Rabeah, A Brückner, XF Wu - Organic letters, 2019 - ACS Publications
Despite the significant progress that has been made in the area of catalyst-dependent chemistry, the exploration of a greener and more environmentally benign catalyst-free reaction …
Number of citations: 34 pubs.acs.org
JY Dong, HN Wang, YQ Xie, CP Zhang - Iscience, 2022 - cell.com
A copper-mediated trifluoromethyltelluration of arylboronic acids with [Me 4 N][TeCF 3 ] using air as an environmental friendly oxidant is presented. The reaction proceeded smoothly …
Number of citations: 1 www.cell.com
G Kumaraswamy, M Gangadhar, V Ramesh… - Organic …, 2019 - ACS Publications
A cationic Pd(IV)-catalyzed arylative hydroxylation-Micheal addition of allenyl-tethered cyclohexadienones was developed. This relay reaction could afford highly diastereoselective …
Number of citations: 10 pubs.acs.org
S Norsikian, M Beretta, A Cannillo… - European Journal of …, 2017 - Wiley Online Library
The Petasis borono‐Mannich (PBM) process with easily accessible N‐protected α‐amino aldehydes produces 1,2‐trans‐diamines diastereoselectively with an enantiomeric excess up …
S Norsikian, M Beretta, A Cannillo, A Martin… - Chemical …, 2015 - pubs.rsc.org
The three-component Petasis borono-Mannich reaction starting with easily accessible N-protected α-amino aldehydes produces efficiently and diastereoselectively 1,2-trans-diamines …
Number of citations: 20 pubs.rsc.org
S Altomonte, S Telu, S Lu, VW Pike - The Journal of Organic …, 2017 - ACS Publications
Pd(0)-mediated 11 C-carbonylation of aryl(mesityl)iodonium salts followed by suitable quench provides a rapid room-temperature two-pot procedure for labeling arylcarboxylic acids …
Number of citations: 23 pubs.acs.org
AS Patil - 2014 - indigo.uic.edu
An alternative route to α-oxygenated carbonyl compounds through the dioxygenation of vinyl boronic acids has been developed. This new transformation avoids the use of unstable …
Number of citations: 2 indigo.uic.edu
IS Armstrong, SC Bergmeier - Synthesis, 2017 - thieme-connect.com
A method for the synthesis of 4-substituted azabicyclo[3.2.1]octanes from N-tosyl-2-azabicyclo[3.2.1]octa-3,6-diene, a versatile bicyclic heterocycle not commonly used in medicinal …
Number of citations: 2 www.thieme-connect.com
T Hondo, M Warizaya, T Niimi… - Journal of medicinal …, 2013 - ACS Publications
d-Amino acid oxidase (DAAO) catalyzes the oxidation of d-amino acids including d-serine, a coagonist of the N-methyl-d-aspartate receptor. We identified a series of 4-hydroxypyridazin-…
Number of citations: 45 pubs.acs.org

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